4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide
Overview
Description
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their wide range of biological activities, including anticancer, antifungal, and antiviral properties . The presence of the 4-chlorophenyl group and the imidazo[2,1-b]thiazole core structure contributes to its unique chemical and biological characteristics .
Preparation Methods
The synthesis of 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.
Introduction of the 4-chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b]thiazole ring with a 4-chlorophenyl group using a suitable halogenating agent.
Attachment of the propanamido group: This step involves the reaction of the imidazo[2,1-b]thiazole derivative with a propanamide derivative under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide involves its interaction with specific molecular targets and pathways . The compound has been shown to:
Inhibit cell proliferation: The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Modulate immune response: The compound can modulate the immune response by activating specific immune cells and pathways.
Inhibit viral replication: The compound inhibits viral replication by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
4-(3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanamido)benzamide can be compared with other similar compounds, such as :
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Other imidazo[2,1-b]thiazole derivatives: Various derivatives with different substituents on the imidazo[2,1-b]thiazole ring, each with unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its broad spectrum of biological activities .
Properties
IUPAC Name |
4-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c22-15-5-1-13(2-6-15)18-11-26-17(12-29-21(26)25-18)9-10-19(27)24-16-7-3-14(4-8-16)20(23)28/h1-8,11-12H,9-10H2,(H2,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFDSMUJCHUOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)NC4=CC=C(C=C4)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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